5-Benzyloxy-2-mercaptobenzimidazole

Übersicht

Beschreibung

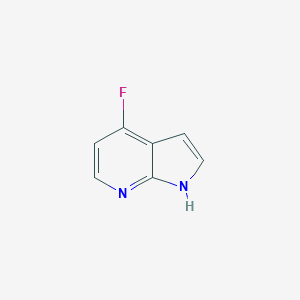

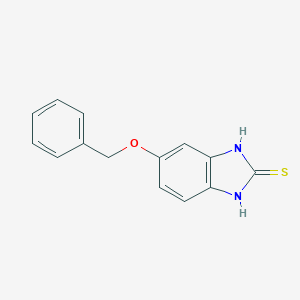

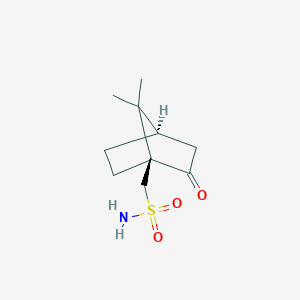

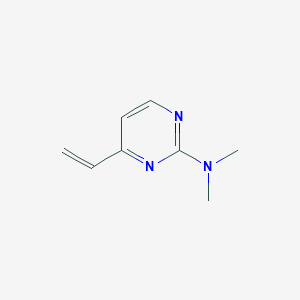

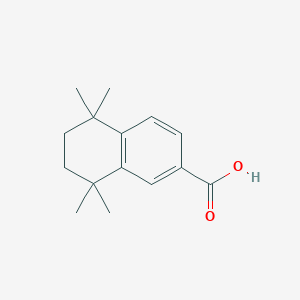

5-Benzyloxy-2-mercaptobenzimidazole (BMB) is a chemical compound that has attracted the attention of researchers due to its potential applications in various scientific fields. BMB is a heterocyclic compound that contains a benzimidazole ring with a sulfur atom and a benzyl ether group attached to it. BMB has been synthesized using various methods, and its synthesis has been optimized to obtain high yields.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition :

- 2-Methylbenzimidazole and 2-mercaptobenzimidazole show potential as corrosion inhibitors for mild steel in 1 M HCl, with theoretical results aligning with experimental data (Obot & Obi-Egbedi, 2010).

- Benzimidazole derivatives, including 2-mercaptobenzimidazole, effectively inhibit mild steel corrosion in acid media, with 2-mercaptobenzimidazole showing chemisorptive adsorption (Popova et al., 2003).

Pharmacological Applications :

- Benzimidazole derivatives with a thiol or amino group in the 2-position, such as 2-mercaptobenzimidazole, effectively induce CYP1A1 expression in rat hepatoma H4IIE cells, with significant pharmacological implications (Backlund et al., 1999).

- 2-Mercaptobenzimidazole amino acid conjugates demonstrate potent analgesic, anti-inflammatory, and gastroprotective effects, with a better toxicity profile compared to traditional benzimidazole drugs (Khan et al., 2020).

Antimicrobial and Antifungal Applications :

- Novel 2-mercaptobenzimidazole azomethine derivatives exhibit significant antimicrobial and anticancer activities, with specific compounds showing notable antibacterial and fungal activity (Tahlan et al., 2018).

- New 2-substituted mercaptobenzimidazole derivatives have shown significant anti-ulcer activity and moderate antibacterial and antifungal activity (Reddy et al., 2011).

- New amino acetylenic 5-ethoxy-2-mercaptobenzimidazole derivatives have good antibacterial and antifungal activity against Bacillus subtilis and Candida albicans, suggesting potential for further antimicrobial development (Alkhafaji et al., 2018).

Wirkmechanismus

Target of Action

5-Benzyloxy-2-mercaptobenzimidazole, a derivative of benzimidazole, primarily targets corrosive environments and biological systems . In corrosive environments, it acts as a corrosion inhibitor for various metals . In biological systems, it has been found to exhibit anti-ulcer and anti-microbial activities .

Mode of Action

In corrosive environments, this compound acts as a mixed type inhibitor, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This means it forms a protective film on the metal surface, decreasing the rate of attack by the environment on metals .

Biochemical Pathways

Benzimidazole derivatives are known to be involved in a variety of biological activities, including anti-inflammatory, anthelmintic, fungicidal, antiviral, anticancer, antileishmanial, antifilarial, and antimicrobial activities .

Result of Action

In corrosive environments, this compound effectively inhibits corrosion, protecting metals from environmental attack .

In biological systems, it has been found to exhibit significant anti-ulcer activity, as well as moderate antibacterial and antifungal activity .

Action Environment

The action of this compound can be influenced by various environmental factors. In corrosive environments, the type of corrosive media, such as acidic or basic media, can affect its efficacy as a corrosion inhibitor .

In biological systems, factors such as pH, temperature, and the presence of other substances can potentially influence its anti-ulcer and anti-microbial activities .

Biochemische Analyse

Biochemical Properties

It is known that benzimidazole derivatives, including 2-mercaptobenzimidazole, exhibit diverse biological activities . They are present in numerous anti-inflammatory, anthelmintic, fungicidal, antiviral, anticancer, antileishmanial, antifilarial, and antimicrobial agents .

Cellular Effects

Some benzimidazole derivatives have been shown to have significant anti-ulcer activity

Molecular Mechanism

2-mercaptobenzimidazole, a related compound, has been studied for its interaction with copper surfaces

Temporal Effects in Laboratory Settings

It is known that the compound is stable and soluble in DMF, DMSO, Ethanol, and Methanol .

Metabolic Pathways

Benzimidazole derivatives are known to interact with various enzymes and cofactors .

Eigenschaften

IUPAC Name |

5-phenylmethoxy-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c18-14-15-12-7-6-11(8-13(12)16-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZVNGKRWWMOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441147 | |

| Record name | 5-BENZYLOXY-2-MERCAPTOBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

465546-82-1 | |

| Record name | 5-BENZYLOXY-2-MERCAPTOBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)

![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)